EGFR Kinase Inhibitory Potency Hierarchy: Pyrido[3,4-d]pyrimidine Versus Isomeric Series
In a systematic structure-activity evaluation of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine isomers, the [3,4-d] series ranked among the most potent EGFR tyrosine kinase inhibitors, alongside the [4,3-d] series, while [2,3-d] analogues exhibited the weakest inhibitory activity [1]. The potency differential between isomeric series reflects distinct ATP-binding pocket engagement driven by nitrogen atom positioning and ring fusion geometry [1].
| Evidence Dimension | EGFR tyrosine kinase inhibitory potency (relative ranking) |
|---|---|
| Target Compound Data | Pyrido[3,4-d] series: among the most potent |
| Comparator Or Baseline | Pyrido[4,3-d] series: among the most potent; Pyrido[3,2-d] series: intermediate; Pyrido[2,3-d] series: weakest |
| Quantified Difference | Qualitative potency hierarchy: [3,4-d] ≈ [4,3-d] > [3,2-d] > [2,3-d] |
| Conditions | Isolated EGFR tyrosine kinase; 4-[(3-bromophenyl)amino] substitution pattern |
Why This Matters
This isomer-level potency ranking validates procurement of [3,4-d] scaffolds over [2,3-d] or [3,2-d] cores when developing ATP-competitive kinase inhibitors targeting EGFR or structurally related kinases.
- [1] Rewcastle GW, Denny WA, Bridges AJ, et al. Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. J Med Chem. 1995;38(18):3482-3487. View Source
